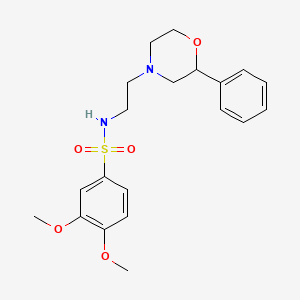

3,4-dimethoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

3,4-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5S/c1-25-18-9-8-17(14-19(18)26-2)28(23,24)21-10-11-22-12-13-27-20(15-22)16-6-4-3-5-7-16/h3-9,14,20-21H,10-13,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARBNKBHVGINIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 3,4-dimethoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the benzenesulfonamide core:

Introduction of the phenylmorpholinoethyl side chain: This step involves the reaction of the benzenesulfonamide intermediate with a phenylmorpholinoethyl derivative under appropriate conditions.

The reaction conditions for these steps may vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Analyse Chemischer Reaktionen

3,4-dimethoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3,4-dimethoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating certain diseases.

Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3,4-dimethoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound shares a 3,4-dimethoxybenzenesulfonamide core with multiple analogs but differs in the substituents on the ethylamine side chain. Key comparisons include:

Key Observations :

- The trifluoroethoxy substituents in Compound 12 and 18 enhance metabolic stability but may reduce aqueous solubility compared to the target compound .

- The morpholine-phenyl group in the target compound could improve binding to G-protein-coupled receptors (GPCRs) compared to simpler morpholine derivatives .

Pharmacological and Physicochemical Properties

- Lipophilicity : The target compound’s LogP is likely lower than Compound 12 (LogP ~4.2) due to the absence of trifluoroethoxy groups, suggesting better solubility.

- Synthetic Yield : Analogous compounds (e.g., Compound 12 at 77% yield) indicate efficient coupling strategies for the sulfonamide core, though yields may vary with side-chain complexity .

Comparison with Fluorinated Analogs

Perfluorinated benzenesulfonamides () exhibit extreme hydrophobicity and environmental persistence but lack the morpholine or methoxy groups critical for receptor targeting. These compounds are primarily industrial surfactants or coatings, unlike the pharmacologically oriented target compound .

Activity vs. Simpler Sulfonamides

Simpler derivatives like N-(2,3-dimethylphenyl)benzenesulfonamide () lack the dimethoxy and morpholine motifs, resulting in weaker antibacterial and enzymatic inhibition activities. This underscores the importance of the target compound’s complex substituents for enhanced bioactivity .

Biologische Aktivität

3,4-Dimethoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a unique structure characterized by a benzene ring with methoxy substitutions and a sulfonamide group, alongside a morpholine derivative. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHNOS

- Molecular Weight : 406.5 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonamide group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function. Additionally, the morpholine moiety may enhance binding affinity and specificity towards certain targets, leading to various biological effects.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, a related compound demonstrated potent inhibition of hypoxia-inducible factor (HIF) activity, with an IC value of approximately 0.6 µM in HIF-dependent assays. In vivo studies showed pronounced inhibitory effects against brain and pancreatic cancers, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory activities. Its structural components allow it to modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure | IC (µM) | Biological Activity |

|---|---|---|---|

| Compound A | Structure A | 0.6 | HIF Inhibition |

| Compound B | Structure B | 0.3 | Anticancer Activity |

| This compound | Unique Structure | TBD | Anti-inflammatory and anticancer |

Study on HIF Inhibition

In a study focused on the design and synthesis of benzopyran-based inhibitors, the compound was shown to effectively inhibit HIF activity in cancer cells. The study reported minimal side effects during in vivo testing at doses of 60 mg/kg over extended periods .

Anti-inflammatory Research

Another investigation highlighted the compound's potential in modulating inflammatory responses in cellular models. The results indicated significant reductions in markers associated with inflammation when treated with the compound.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3,4-dimethoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonylation of an amine intermediate. For example, coupling 3,4-dimethoxybenzenesulfonyl chloride with a morpholine-containing ethylamine derivative (e.g., 2-(2-phenylmorpholino)ethylamine) in the presence of triethylamine (TEA) as a base and dichloromethane (DCM) as a solvent. Reaction optimization includes controlling temperature (0–25°C) and stoichiometric ratios to minimize side products. Purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating high-purity compounds .

Q. How is the structural integrity of this compound verified post-synthesis?

- Methodological Answer : Characterization employs:

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., observed [M+Na]+ at m/z 439.13048 vs. calculated 439.12982) .

- HPLC : Dual-column analysis (e.g., RT = 9.791 min and 4.976 min) ensures ≥99% purity .

- NMR Spectroscopy : Assigns methoxy, sulfonamide, and morpholine proton environments, with ¹H and ¹³C NMR providing bond connectivity .

Q. What initial biological screening assays are recommended for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme Inhibition : Test against targets like kynurenine pathway enzymes using fluorometric or colorimetric substrate turnover assays .

- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi, given sulfonamide’s historical antibacterial role .

Advanced Research Questions

Q. How do substituents on the morpholine ring influence binding affinity to α1A/α1D-adrenergic receptors?

- Methodological Answer : Modify the morpholine moiety (e.g., fluorine substitution, phenyl group positioning) and evaluate via:

- Molecular Docking : Simulate interactions with receptor binding pockets (e.g., using AutoDock Vina).

- Radioligand Binding Assays : Compare IC₅₀ values of derivatives against wild-type and mutant receptors. Evidence shows trifluoromethyl substitutions enhance antagonist activity .

Q. What crystallographic data are available for this compound’s derivatives, and how do structural motifs correlate with stability?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) of analogs (e.g., N-(3,4-difluorophenyl)-3,4-dimethoxy-benzenesulfonamide) reveals bond angles and packing patterns. Key findings:

- Methoxy groups induce planarity in the benzene ring, enhancing π-π stacking.

- Morpholine nitrogen participates in hydrogen bonding with sulfonamide oxygen, stabilizing the conformation .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Methodological Answer : Address discrepancies via:

- Pharmacokinetic Profiling : Measure plasma/brain partition coefficients (e.g., LC-MS/MS quantification) to assess bioavailability. For example, intraperitoneal administration of morpholine derivatives showed dose-dependent brain penetration but no plasma KYN modulation .

- Metabolite Identification : Use tandem mass spectrometry (MS/MS) to detect prodrug activation or metabolic inactivation pathways .

Q. What strategies optimize the compound’s stability under physiological pH conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH-Rate Profiling : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC. Sulfonamide hydrolysis is pH-dependent, with maximum stability near neutral pH .

- Excipient Screening : Co-formulate with cyclodextrins or surfactants to enhance solubility and reduce aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.